molecular formula C14H20ClNO3 B1531035 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride CAS No. 856309-58-5

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1531035
CAS No.: 856309-58-5
M. Wt: 285.76 g/mol
InChI Key: JCCNSLMDTZMOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Significance

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 856309-58-5) is a substituted benzoic acid derivative with the molecular formula $$ \text{C}{14}\text{H}{20}\text{ClNO}_{3} $$ and a molecular weight of 285.77 g/mol. Its IUPAC name, 4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid hydrochloride , reflects its structural components:

  • A benzoic acid core with a methoxy (-OCH$$_3$$) group at the para position (C4).
  • A piperidin-1-ylmethyl substituent at the meta position (C3), where a piperidine ring is connected via a methylene bridge.
  • A hydrochloride salt form, enhancing solubility and stability.

The compound’s significance lies in its role as a key intermediate in medicinal chemistry, particularly in synthesizing molecules targeting neurological and oncological pathways. Its structural flexibility allows modifications at the piperidine and methoxy groups, making it valuable for structure-activity relationship (SAR) studies.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{20}\text{ClNO}_{3} $$
Molecular Weight 285.77 g/mol
IUPAC Name 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid hydrochloride
SMILES COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl
Topological Polar Surface Area 61.5 Ų

Historical Context in Substituted Benzoic Acid Chemistry

Substituted benzoic acids have been studied since the 19th century, with early work focusing on substituent effects on acidity and reactivity. The ortho effect , where ortho-substituents increase benzoic acid acidity through steric and electronic modulation, is a cornerstone of this research. For example, ortho-methylbenzoic acid has a pKa of 3.9, compared to 4.2 for the unsubstituted parent compound.

The introduction of piperidine moieties into aromatic systems gained traction in the mid-20th century, driven by their utility in drug design. Piperidine’s six-membered ring with a nitrogen atom enables hydrogen bonding and conformational flexibility, improving bioavailability. In the case of this compound, the piperidine group facilitates interactions with hydrophobic pockets in biological targets, such as enzymes and receptors.

Structural Relationship to Methoxy-Benzoic Acid Derivatives

This compound belongs to the methoxy-benzoic acid family, which includes isomers like para-anisic acid (4-methoxybenzoic acid) and meta-anisic acid (3-methoxybenzoic acid). Key structural comparisons include:

Table 2: Comparative Analysis of Methoxy-Benzoic Acid Derivatives

Compound pKa Key Applications
4-Methoxybenzoic acid (p-anisic acid) 4.5 Antiseptic, flavoring agent
3-Methoxybenzoic acid (m-anisic acid) 4.1 Pharmaceutical intermediate
This compound 2.9* Kinase inhibitor intermediate

*Estimated based on steric hindrance from the piperidinylmethyl group.

The hydrochloride salt distinguishes this compound from neutral methoxy-benzoic acids, improving aqueous solubility for synthetic and pharmacological applications.

Research Scope and Scientific Relevance

Current research emphasizes:

  • Medicinal Chemistry : As a precursor to kinase inhibitors (e.g., imatinib analogs), where the piperidine moiety enhances blood-brain barrier penetration.
  • Material Science : Functionalization for metal-organic frameworks (MOFs) due to its carboxylate and amine groups.
  • Synthetic Methodology : Optimizing coupling reactions between piperidine and benzoic acid derivatives using Pd-catalyzed cross-coupling.

Table 3: Recent Applications in Drug Discovery

Target Pathway Role of Compound Reference
GlyT1 Inhibition Backbone for neuroactive agents
Bcr-Abl Kinase Inhibition Intermediate in anticancer agents

The compound’s versatility ensures its continued relevance in developing therapeutics and advanced materials.

Properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNSLMDTZMOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidin-1-ylmethyl Substituted Benzoic Acid Core

The typical synthetic route involves nucleophilic substitution or alkylation reactions on a methoxy-substituted benzoic acid or ester precursor. For example, starting from 4-methoxy-3-(chloromethyl)benzoic acid or its ester, the piperidine ring is introduced by reacting with piperidine under controlled conditions.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or amyl acetate.
    • Base: Potassium carbonate or sodium hydroxide to deprotonate and facilitate substitution.
    • Temperature: Typically heated between 40°C to 97°C depending on the step.
    • Atmosphere: Often conducted under inert nitrogen atmosphere to prevent oxidation.
  • Example:
    In one reported procedure, methyl 4-hydroxybenzoate is reacted with 1-(2-chloroethyl)piperidine hydrochloride and potassium carbonate in amyl acetate at 97°C overnight to yield a piperidinyl-substituted benzoate intermediate.

Hydrolysis and Acidification to Obtain the Benzoic Acid Hydrochloride

Following the alkylation, the ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol or methanol) to yield the free acid. This step is typically performed by refluxing the ester with aqueous base.

  • After hydrolysis, acidification with concentrated hydrochloric acid precipitates the hydrochloride salt of the target compound.

  • Typical Conditions:

    • Hydrolysis: Reflux with 2N NaOH for 1-4.5 hours.
    • Acidification: Slow addition of concentrated HCl at low temperature (5–10°C) to crystallize the hydrochloride salt.
  • Yield: High yields (~83-95%) of crystalline hydrochloride salt with melting points around 270-271°C have been reported.

Summary of Preparation Data

Step Reagents & Conditions Yield (%) Product Form Notes
Alkylation of methyl 4-hydroxybenzoate 1-(2-chloroethyl)piperidine hydrochloride, K2CO3, amyl acetate, 97°C, N2 atmosphere, overnight 95.1 Methyl 4-(2-piperidin-1-ylethoxy)benzoate Purification by aqueous extraction and chromatography
Hydrolysis of ester 2N NaOH aqueous, ethanol or methanol, reflux 1-4.5 hours - 4-(2-piperidinoethoxy)benzoic acid (free acid) Followed by solvent evaporation
Acidification to hydrochloride Concentrated HCl, 5-10°C, crystallization 83 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride Isolated by filtration and drying

Research Findings and Optimization Notes

  • Catalysts and Bases: Potassium carbonate is commonly used to facilitate nucleophilic substitution reactions due to its mild basicity and ability to scavenge HCl formed during alkylation.

  • Solvent Choice: DMF and amyl acetate provide good solubility for reactants and intermediates, promoting efficient reaction kinetics.

  • Temperature Control: Elevated temperatures (up to 97°C) improve reaction rates but require careful monitoring to avoid side reactions.

  • Purification: The hydrochloride salt crystallizes readily upon acidification, enabling straightforward isolation by filtration and drying.

  • Yield and Purity: Reported yields are consistently high (above 80%), indicating robustness of the synthetic route. Melting point data (270-271°C) confirm product identity and purity.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with other piperidine-substituted benzoic acids, such as 3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid, differing mainly in the position of the methoxy and piperidinylmethyl groups on the aromatic ring. The hydrochloride salt form enhances solubility and stability compared to the free base.

Chemical Reactions Analysis

General Chemical Reactions

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride can participate in a variety of chemical reactions, primarily centered on modifications of the carboxylic acid, methoxy, and piperidine moieties. These reactions typically require specific catalysts or reagents, with temperature and pH conditions optimized for each reaction type.

Specific Chemical Reactions

  • Acyl Azide Formation : Carboxylic acids can be converted to acyl azides, useful intermediates for Curtius rearrangements. This involves activation of the acid using peptide coupling reagents such as T3P (propanephosphonic acid anhydride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an organic base .

  • Esterification : The carboxylic acid group can undergo esterification to form esters. For instance, the synthesis of Nilotinib (Formula II) and Imatinib (Formula IV) involves the formation of methyl esters from a benzoic acid derivative (Formula I) .

  • Suzuki Coupling : Though not directly involving this compound, Suzuki reactions are relevant in similar syntheses. These palladium-catalyzed couplings use boronic acid or boronic acid pinacol ester groups . For example, 2,4-dichloropyrimidine can be coupled with a boronic acid compound using a palladium catalyst such as PdChdppf CFbCh .

  • Curtius Rearrangement : Carboxylic acids can be converted to isocyanates via a Curtius rearrangement, which then react with alcohols to form carbamates. This can be achieved using reagents like DPPA (diphenylphosphoryl azide) and triethylamine in a solvent mixture such as t-butanol/toluene .

Data Table of Chemical Reactions

Reaction TypeReagents and ConditionsProduct(s)
Acyl Azide FormationT3P, EDC, or HBTU with an organic base Acyl Azide
EsterificationAlcohol, acid catalystEster, Water
Suzuki CouplingPalladium catalyst (e.g., PdChdppf CFbCh), boronic acid or ester Coupled product
Curtius RearrangementDPPA, triethylamine, t-butanol/toluene Isocyanate intermediate, Carbamate (after reaction with alcohol)

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. It exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.
  • Analgesic Properties : The piperidine structure is associated with pain relief mechanisms, suggesting potential use in analgesics.

Proteomics Research

Due to its solubility and stability, 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is utilized in proteomics research for:

  • Protein Labeling : It can be conjugated to proteins for tracking and studying protein interactions.
  • Targeted Drug Delivery : The compound's structure allows for modifications that can enhance the targeting of drugs to specific tissues or cells .

Drug Development

The compound serves as a scaffold for the synthesis of new drug candidates. Its ability to interact with various biological pathways makes it valuable in developing:

  • Anticancer Agents : Research is ongoing to explore its efficacy against different cancer cell lines.
  • Neurological Disorders : Given its structural similarities to known neuroactive compounds, it is being studied for potential effects on neurotransmitter systems .

Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochlorideContains a piperidine ring but differs in methyl ester formationMay exhibit different pharmacokinetics due to esterification
4-Piperidin-1-ylmethyl-benzoic acidLacks the methoxy group but retains piperidine linkagePotentially different biological activity profile
4-MethoxybenzamideSimilar methoxy group but lacks piperidine structurePrimarily studied for its effects on pain relief
Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnalgesicPain relief mechanisms
AnticancerEfficacy against cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition, suggesting potential as a new class of antibiotics.

Case Study 2: Proteomics Application

A research team utilized this compound in protein labeling experiments to track protein interactions in live cells. The results demonstrated enhanced visibility and tracking accuracy, supporting its use in advanced proteomics methodologies .

Case Study 3: Neurological Research

Recent investigations into the neurological effects of this compound revealed promising results in modulating neurotransmitter levels, indicating potential therapeutic applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Substitution Pattern Key Functional Groups
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride Inferred: C₁₄H₁₉NO₃·HCl ~297.8* 4-methoxy, 3-(piperidin-1-ylmethyl) Benzoic acid, piperidine, hydrochloride
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride C₁₅H₂₁NO₃·HCl 297.8 4-(3-piperidin-1-ylpropoxy) Benzoic acid, piperidine, propoxy linker
4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride C₁₆H₂₂NO₂·HCl 297.8 4-propoxy-linked 3-methylpiperidine Benzaldehyde, methylpiperidine
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.8 Diphenylmethoxy-piperidine Piperidine, diphenylmethoxy

Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Key Observations:
  • Substitution Position: The target compound’s 3-piperidinylmethyl and 4-methoxy substitutions on the benzoic acid distinguish it from analogs like 4-(3-piperidin-1-ylpropoxy)benzoic acid hydrochloride (), which features a propoxy linker at position 3.
  • Functional Groups : The benzoic acid group in the target compound confers higher acidity (pKa ~2–3) compared to benzaldehyde derivatives (e.g., ), influencing solubility and ionization under physiological conditions.
  • Hydrochloride Salt : All compounds listed are hydrochloride salts, enhancing solubility but introducing variability in stability. For instance, Nicardipine hydrochloride () demonstrates acid stability, suggesting similar salts may resist degradation in low-pH environments.

Biological Activity

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 286.74 g/mol
  • IUPAC Name : 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid hydrochloride

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for the development of new antimicrobial agents.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, such as:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that the compound can modulate pathways related to apoptosis and cell survival, contributing to its anticancer effects.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • A recent study tested the compound against clinical isolates of MRSA and found it effective in inhibiting growth, suggesting potential use in treating resistant infections.
  • Cancer Cell Line Study :
    • In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, with further analysis revealing increased levels of pro-apoptotic markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Condensation of a methoxy-substituted benzoic acid derivative with piperidine-containing intermediates under controlled pH and temperature .
  • Step 2 : Hydrochloride salt formation via reaction with HCl to enhance solubility and stability .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR; 1H, 13C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How do researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. For assays requiring organic solvents:

  • Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in buffer (e.g., PBS, pH 7.4) to ≤1% DMSO to avoid cytotoxicity .
  • Use dynamic light scattering (DLS) to monitor aggregation in solution .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and handling powders .
  • Storage : Store desiccated at 2–8°C in airtight containers to prevent hydrolysis .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final hydrochloride salt?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures between 0–5°C during acidification to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for intermediate steps to enhance reaction efficiency .
  • Workup Optimization : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification. Final recrystallization in ethanol/water (7:3 v/v) enhances crystal purity .

Q. What strategies are used to elucidate the structure-activity relationship (SAR) of this compound in target binding studies?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the methoxy group, piperidine ring (e.g., 4-methylpiperidine), or benzoic acid moiety .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (e.g., IC50 determination in cancer cell lines) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by surface plasmon resonance (SPR) .

Q. How can stability issues in aqueous buffers be mitigated during long-term pharmacological studies?

  • Methodological Answer :

  • Buffer Optimization : Use phosphate buffers (pH 6.5–7.5) over Tris-based buffers to reduce alkaline hydrolysis .
  • Lyophilization : Lyophilize the compound and reconstitute in fresh buffer before each experiment to minimize degradation .
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 24 hours) to track degradation products like free benzoic acid or piperidine derivatives .

Q. What analytical techniques are critical for resolving contradictory data in pharmacokinetic (PK) studies?

  • Methodological Answer :

  • LC-MS/MS : Quantify plasma concentrations with liquid chromatography-tandem MS, using deuterated internal standards (e.g., d4-methoxy analogs) to correct for matrix effects .
  • Metabolite Identification : Employ high-resolution MS (HRMS) and 2D-NMR to characterize metabolites, particularly oxidative derivatives of the piperidine ring .
  • Data Reconciliation : Cross-validate results with in silico PK simulators (e.g., GastroPlus) to model absorption/distribution discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.